molecular formula C12H18O B8357133 4-n-Pentyl-2-methyl-phenol

4-n-Pentyl-2-methyl-phenol

Cat. No. B8357133
M. Wt: 178.27 g/mol
InChI Key: CISMOVHYWWRGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04230596

Procedure details

153.6 g (0.8 moles) of 4-hydroxy-3-methyl-pentanophenone are added to 500 ml of diethylene glycol, 120 g (3.8 moles) of hydrazine and 196 g (3.5 moles) of potash. The solution is refluxed at 135° C. in the mass for 2 hours and then the excess hydrozine and water are distilled until the temperature of the mass is 230° C. The solution is allowed to cool and then poured into 2.5 l of deionized water. It is then acidified with concentrated hydrochloric acid to pH1. The product precipitates. It is extracted with ether. The ethereal extract is washed with deionized water and then dried on magnesium sulphate. The ether is distilled and the product is purified by distillation. It distills at 97.5° C. at 0.4 mm of mercury. 121.6 g of pure compound is obtained, namely a yield of 85%.
Quantity
153.6 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
196 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
O[CH:2]([CH3:14])[CH:3](C)[CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=O.NN.[C:17]([O-:20])([O-])=O.[K+].[K+]>C(O)COCCO>[CH2:5]([C:7]1[CH:12]=[CH:11][C:17]([OH:20])=[C:9]([CH3:10])[CH:8]=1)[CH2:4][CH2:3][CH2:2][CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
153.6 g
Type
reactant
Smiles
OC(C(CC(=O)C1=CC=CC=C1)C)C
Name
Quantity
120 g
Type
reactant
Smiles
NN
Name
Quantity
196 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(COCCO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the excess hydrozine and water are distilled until the temperature of the mass
CUSTOM
Type
CUSTOM
Details
is 230° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured into 2.5 l of deionized water
CUSTOM
Type
CUSTOM
Details
The product precipitates
EXTRACTION
Type
EXTRACTION
Details
It is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
WASH
Type
WASH
Details
is washed with deionized water
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
The ether is distilled
DISTILLATION
Type
DISTILLATION
Details
the product is purified by distillation
DISTILLATION
Type
DISTILLATION
Details
It distills at 97.5° C. at 0.4 mm of mercury

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1=CC(=C(C=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 121.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.